3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

regioisomer 5-HT reuptake inhibitor SAR

This 6-substituted dimethylamino pyrimidine-piperazine (CAS 2549005-07-2) is the critical regioisomer for systematic SAR exploration of dual 5-HT reuptake/5-HT1A agonism. Simple positional isomers (e.g., CAS 2549043-46-9) carry high risk of altered pharmacological fingerprint, potentially invalidating comparative data. This is a niche, patent-class CNS screening compound; procurement is strictly for labs requiring this specific substitution pattern to ensure mechanistic consistency.

Molecular Formula C15H18N8
Molecular Weight 310.36 g/mol
CAS No. 2549005-07-2
Cat. No. B6448663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS2549005-07-2
Molecular FormulaC15H18N8
Molecular Weight310.36 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3C#N
InChIInChI=1S/C15H18N8/c1-21(2)13-9-14(20-11-19-13)22-5-7-23(8-6-22)15-12(10-16)17-3-4-18-15/h3-4,9,11H,5-8H2,1-2H3
InChIKeyPFAIFWFAIBGPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Baseline: 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549005-07-2)


3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549005-07-2) is a substituted pyrimidine-piperazine small molecule with the molecular formula C₁₅H₁₈N₈ and a molecular weight of 310.36 g/mol . It belongs to a class of compounds disclosed in patent families WO2019062662 and CN109574993A, which are characterized as dual 5-hydroxytryptamine (5-HT) reuptake inhibitors and 5-HT₁A receptor agonists intended for central nervous system (CNS) dysfunction research [1]. The compound is primarily available as a research-grade screening compound through specialized chemical suppliers.

Why Analog Substitution Is Not Advisable for 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile


Compounds within the substituted pyrimidine-piperazine class exhibit highly sensitive structure-activity relationships (SAR) at the 5-HT transporter and 5-HT₁A receptor [1]. The patent literature demonstrates that seemingly minor modifications—such as the position of the dimethylamino group on the pyrimidine ring or the nature of the heteroaryl substituent on the piperazine—can produce significant shifts in functional activity, from pure reuptake inhibition to mixed agonist profiles [1]. Generic substitution with a closely related analog (e.g., 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile, CAS 2549043-46-9) therefore carries a high risk of altering the intended pharmacological fingerprint, potentially invalidating comparative experimental results. The quantitative evidence below, where available, details the specific differentiation points that inform procurement decisions.

Quantitative Differentiation Guide: 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile vs. Closest Analogs


Structural Differentiation from 2-(Dimethylamino)pyrimidine Regioisomer

The target compound bears the dimethylamino substituent at the 6-position of the pyrimidine ring, distinguishing it from the more common 2-substituted regioisomer (CAS 2549043-46-9). In the broader pyrimidine-piperazine patent series, substitution position on the pyrimidine core is known to modulate both 5-HT transporter binding affinity and 5-HT₁A agonism potency [1]. However, no publicly available head-to-head pharmacological data for this specific pair have been identified. This structural difference is documented in vendor catalogues and is a key procurement differentiator for researchers requiring the 6-substituted isomer to maintain SAR continuity.

regioisomer 5-HT reuptake inhibitor SAR

Patent-Disclosed Pharmacological Profile: Dual 5-HT Reuptake Inhibition and 5-HT₁A Agonism

The patent family encompassing this compound explicitly claims dual functional activity: inhibition of 5-HT reuptake and activation of 5-HT₁A receptors [1]. This dual mechanism distinguishes the series from selective serotonin reuptake inhibitors (SSRIs) and from pure 5-HT₁A agonists. However, the publicly available patent abstract does not provide IC₅₀ or EC₅₀ values for the specific compound 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile. Any quantitative comparison with standards (e.g., vilazodone) or other series members must await full patent disclosure or independent publication.

5-HT₁A agonism serotonin reuptake inhibition CNS patent pharmacology

Differentiation from Unsubstituted Pyrimidine Analog (CAS N/A)

An unsubstituted pyrimidine analog, 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile, lacks the dimethylamino group entirely. In related kinase and GPCR-targeted piperazine series, the addition of a basic amine on the pyrimidine ring often enhances both target affinity and aqueous solubility [1]. For this compound class, the dimethylamino group is expected to contribute to 5-HT transporter recognition and 5-HT₁A receptor activation, as inferred from general medicinal chemistry principles and the patent's structural claims [1]. Specific comparative binding or functional data are not publicly available for these two exact analogs.

binding affinity functional activity pyrimidine substitution

Best-Fit Application Scenarios for 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile Procurement


CNS Drug Discovery Programs Investigating Dual 5-HT Reuptake Inhibition and 5-HT₁A Agonism

Procurement is appropriate for early-stage CNS drug discovery teams exploring multitarget serotonin modulation, as the compound's patent class claims dual 5-HT reuptake inhibition and 5-HT₁A agonism [1]. Users should treat the compound as an SAR probe for this mechanism and independently verify potency before advancing to lead optimization.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

This compound is suitable for laboratories requiring the 6-dimethylamino pyrimidine regioisomer for systematic SAR exploration, as it differs from the 2-substituted analog (CAS 2549043-46-9) in a way known to influence pharmacological activity within the patent class [1].

Reference Standard for Synthetic Method Development

The compound may serve as a reference standard in process chemistry labs developing or optimizing synthetic routes to substituted pyrimidine-piperazine derivatives, as described in the associated preparation method patent (CN114195773B) [1].

Quote Request

Request a Quote for 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.